molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

カタログ番号 B2893256
CAS番号: 2320505-68-6
分子量: 232.31
InChIキー: KEFZABKFVLLEAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine” is a compound that has been studied for its potential as a kinase inhibitor . It is related to the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This compound is a part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors .


Synthesis Analysis

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . This process is guided by structure-based design .


Chemical Reactions Analysis

This compound is part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . It binds to Fe(II) in the active site . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values demonstrating potent anti-proliferative effects .

Antitumor Activity: Enzymatic Inhibition

These derivatives also exhibit antitumor activity by inhibiting other enzymes crucial for cancer cell survival. For instance, they have been shown to induce apoptosis and alter cell cycle progression within cancer cells . This dual activity against cell lines and CDK2 makes them valuable for further clinical research and potential therapeutic applications.

Pharmacological Applications: Multi-Targeted Kinase Inhibition

The pyridopyrimidine moiety, which is part of the chemical structure of these compounds, is known for its role in multi-targeted kinase inhibition . Kinases are enzymes that play a significant role in signaling pathways that regulate cell functions such as growth, movement, and death. Inhibiting multiple kinases can lead to a comprehensive therapeutic effect, particularly in complex diseases like cancer.

Biotechnological Applications: Histone Modification

In biotechnology, these compounds have potential applications in modifying histones, which are proteins that help package DNA in the nucleus . Histone modification is a key area of study in epigenetics, as it can influence gene expression without altering the DNA sequence. This has implications for understanding and treating a variety of diseases, including cancer.

Clinical Research: Drug Development

The unique structure of these compounds makes them suitable candidates for drug development, especially in the realm of oncology . Their ability to permeate cells effectively and target specific enzymes involved in cancer progression is of particular interest in clinical research for developing new cancer therapies.

Therapeutic Potential: Diverse Disease Targets

The therapeutic potential of these derivatives extends beyond cancer treatment. They have been associated with a variety of medicinal applications, including antimicrobial, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . This broad spectrum of activity highlights their relevance in multiple areas of medical research and drug discovery.

将来の方向性

The future directions for this compound involve further exploration of its potential as a kinase inhibitor . There is also interest in expanding the scope of fused pyrimidines as kinase inhibitor scaffolds .

特性

IUPAC Name

4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZABKFVLLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。